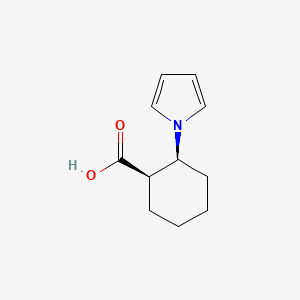

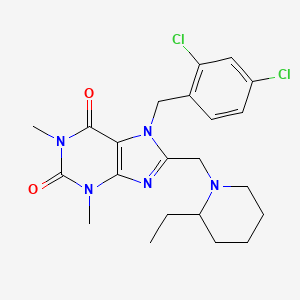

![molecular formula C28H24N2O4S B2957661 N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 330189-22-5](/img/structure/B2957661.png)

N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a chemical compound that has been widely used in scientific research due to its various biological activities. This compound is commonly referred to as BMS-345541 and is a selective inhibitor of IκB kinase (IKK) that has been shown to have anti-inflammatory and anti-cancer properties.

Wissenschaftliche Forschungsanwendungen

Chemoselective N-benzoylation of Aminophenols

Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates highlights a synthetic route to N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process is significant for generating compounds with potential applications in medicinal chemistry and biochemistry due to their biological relevance. The formation of these compounds via thiourea and subsequent elimination of thiocyanic acid demonstrates the versatility and potential of N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide derivatives in chemical synthesis (Singh, Lakhan, & Singh, 2017).

Novel Sulfonated Thin-film Composite Nanofiltration Membranes

The creation of novel sulfonated thin-film composite nanofiltration membranes for dye treatment experiments represents an application in materials science and environmental engineering. This research indicates the utility of sulfonated aromatic diamine monomers in enhancing water flux and surface hydrophilicity of membranes, without compromising dye rejection. Such advancements are crucial for developing more efficient water treatment technologies (Liu et al., 2012).

Aromatic Sulfonamide Inhibitors of Carbonic Anhydrases

The study of aromatic sulfonamide inhibitors of carbonic anhydrases showcases the compound's potential in pharmaceutical applications. These inhibitors, including variants of N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide, demonstrate significant inhibitory activity against various carbonic anhydrase isoenzymes. This suggests their potential use in designing drugs for treating conditions like glaucoma, epilepsy, and altitude sickness (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis of Benzamide Derivatives as Carbonic Anhydrase Inhibitors

Further exploration into benzamide derivatives, including thiourea-substituted benzenesulfonamides, emphasizes the compound's role in developing new pharmaceuticals. These derivatives have been synthesized as potent inhibitors of human carbonic anhydrase, showing promise in glaucoma treatment. The selective inhibition of human carbonic anhydrase isoforms illustrates the compound's potential in targeted therapy (Tuğrak, Gul, Demir, & Gulcin, 2020).

Controlled Radical Polymerization

The controlled radical polymerization of acrylamide containing L-phenylalanine moiety via RAFT (Reversible Addition−Fragmentation Chain Transfer) demonstrates the compound's utility in polymer science. This application highlights its significance in synthesizing polymers with controlled molecular weight and low polydispersity, which could be valuable in biomedical applications (Mori, Sutoh, & Endo, 2005).

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O4S/c1-20-13-18-26(25(19-20)27(31)21-9-5-3-6-10-21)29-28(32)22-14-16-24(17-15-22)35(33,34)30(2)23-11-7-4-8-12-23/h3-19H,1-2H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFAVBOQATZIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

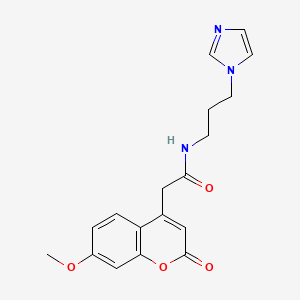

![Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2957583.png)

![4-[3-((2E)But-2-enyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl]benzenesulfonamide](/img/structure/B2957584.png)

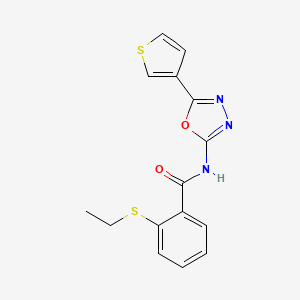

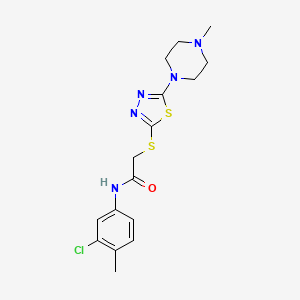

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957585.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide](/img/structure/B2957587.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2957588.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2957594.png)

![3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2957598.png)

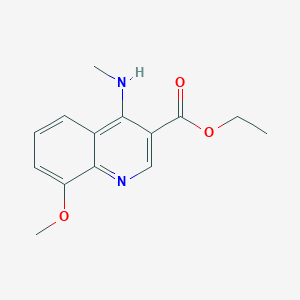

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2957601.png)